Piperidine-3-carbonitrile hydrochloride
Overview
Description
Piperidine-3-carbonitrile hydrochloride: is an organic compound with the molecular formula C6H11ClN2 It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Mode of Action
It is known that piperidine derivatives can have a wide range of interactions with various biological targets .
Biochemical Pathways
Piperidine derivatives are known to interact with multiple biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Some piperidine derivatives have been found to have anticancer properties, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-3-carbonitrile hydrochloride can be synthesized through the catalytic hydrogenation of pyridinecarbonitriles. This process involves the use of a palladium on carbon (Pd/C) catalyst under mild conditions (30–50°C, 6 bar) to achieve high selectivity and conversion rates . The reaction typically proceeds in two steps: the hydrogenation of the nitrile group to form an intermediate aminomethylpyridine, followed by further hydrogenation to produce the desired piperidine derivative .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic hydrogenation processes, with optimizations for scale and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Production of primary amines.
Substitution: Introduction of various functional groups, leading to diverse piperidine derivatives.
Scientific Research Applications
Chemistry: Piperidine-3-carbonitrile hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic properties .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Medicine: Piperidine derivatives, including this compound, have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Their pharmacological properties are being explored for potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-performance products .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the nitrile group.
Pyridine: A six-membered aromatic ring with one nitrogen atom, structurally related but with different chemical properties.
Pyrrolidine: A five-membered heterocyclic amine with one nitrogen atom, used in similar applications but with distinct reactivity.
Uniqueness: Piperidine-3-carbonitrile hydrochloride is unique due to the presence of both the piperidine ring and the nitrile group. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
piperidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVDGLCOHDISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-75-5 | |
Record name | piperidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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